Boc-Ser(Me)-OH

Peptide synthesis Chiral purity Process chemistry

(2S)-2-(((tert-butoxy)carbonyl)amino)-3-methoxypropanoic acid, commonly referred to as Boc-Ser(Me)-OH or N-Boc-O-methyl-L-serine, is a protected L-serine derivative in which the α-amino group is masked with an acid-labile tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl is methylated to a stable methyl ether. With a molecular formula of C₉H₁₇NO₅ and a molecular weight of 219.24 g/mol, this crystalline solid (melting point: 126 °C) serves as a standard building block for the introduction of O-methyl-serine residues in Boc solid-phase peptide synthesis (SPPS).

Molecular Formula C9H17NO5
Molecular Weight 219.23 g/mol
CAS No. 51293-47-1
Cat. No. B558114
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Ser(Me)-OH
CAS51293-47-1
Synonyms51293-47-1; Boc-O-Methyl-L-Serine; (S)-2-((tert-Butoxycarbonyl)amino)-3-methoxypropanoicacid; BOC-SER(ME)-OH; (S)-2-(tert-butoxycarbonylamino)-3-methoxypropanoicacid; (2S)-2-[(tert-butoxycarbonyl)amino]-3-methoxypropanoicacid; BOC-SER(ME)-OHDCHA; AmbotzBAA5080; Boc-O-Methyl-L-Ser; N-Boc-O-methyl-serine; AC1Q44JD; SCHEMBL580779; CTK8B4547; MolPort-006-705-867; RFGMSGRWQUMJIR-LURJTMIESA-N; C21H40N2O5; ACT10774; ZINC2526267; ANW-45439; (2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoicAcid; AKOS015899843; Boc-O-methyl-L-Serinedicyclohexylamine; CB-1701; RP27189; N-tert-Butoxycarbonyl-O-methyl-L-serine
Molecular FormulaC9H17NO5
Molecular Weight219.23 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COC)C(=O)O
InChIInChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h6H,5H2,1-4H3,(H,10,13)(H,11,12)/t6-/m0/s1
InChIKeyRFGMSGRWQUMJIR-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Ser(Me)-OH (CAS 51293-47-1) Procurement Guide: Protected Serine Building Block for Boc SPPS


(2S)-2-(((tert-butoxy)carbonyl)amino)-3-methoxypropanoic acid, commonly referred to as Boc-Ser(Me)-OH or N-Boc-O-methyl-L-serine, is a protected L-serine derivative in which the α-amino group is masked with an acid-labile tert-butoxycarbonyl (Boc) group and the side-chain hydroxyl is methylated to a stable methyl ether . With a molecular formula of C₉H₁₇NO₅ and a molecular weight of 219.24 g/mol, this crystalline solid (melting point: 126 °C) serves as a standard building block for the introduction of O-methyl-serine residues in Boc solid-phase peptide synthesis (SPPS) . Its dual protection strategy enables orthogonal deprotection: the Boc group is readily removed under mild acidic conditions (e.g., TFA) to expose the free amine for chain elongation, while the O-methyl ether remains intact under both the acidic conditions of Boc deprotection and the basic conditions of coupling, preserving the side-chain functionality until global deprotection .

Why Boc-Ser(Me)-OH Cannot Be Replaced by Unprotected Serine or Other O-Protected Analogs in Boc SPPS


Substituting Boc-Ser(Me)-OH with unprotected serine (Boc-Ser-OH) or alternative O-protected derivatives (e.g., Boc-Ser(tBu)-OH, Boc-Ser(Bzl)-OH) introduces significant risks in peptide synthesis workflows. Unprotected serine can undergo unwanted O-acylation during coupling, leading to branched peptides and reduced crude purity . While Boc-Ser(tBu)-OH and Boc-Ser(Bzl)-OH provide side-chain protection, the tert-butyl and benzyl groups are acid-labile and are cleaved during the final strong-acid deprotection step (e.g., HF or TFMSA), whereas the O-methyl ether in Boc-Ser(Me)-OH remains stable, allowing for the preservation of a methylated serine residue in the final peptide product . Furthermore, the choice of O-protecting group directly impacts peptide stability: the methyl ether prevents age-related truncation of serine residues in long-lived peptides, a phenomenon observed with free hydroxyl groups [1]. These orthogonal stability and protective features make direct substitution without re-engineering the synthetic route or compromising final product integrity impractical.

Boc-Ser(Me)-OH: Head-to-Head Performance Data Against Close Analogs


Enantiomeric Purity: Isomer Content Reduced from >10% to <0.1% via Improved Synthesis

A 2024 patent describes a novel synthesis of Boc-Ser(Me)-OH using NaH and methyl iodide in THF, achieving isomer (Boc-D-Ser(Me)-OH) content below 0.1%, compared to >10% isomer observed with the prior art method employing 30% NaOH and dimethyl sulfate [1]. This 100-fold reduction in enantiomeric impurity is critical for maintaining stereochemical integrity in downstream peptide therapeutics, where even low levels of D-isomer can complicate purification and alter biological activity.

Peptide synthesis Chiral purity Process chemistry

Synthesis Yield: 98% Yield Achieved in Optimized Boc-Ser(Me)-OH Preparation

A laboratory-scale synthesis of Boc-Ser(Me)-OH from O-methyl DL-serine and Boc₂O in aqueous NaOH/THF yielded 3.6 g (98%) of the desired product, with identity confirmed by ESI-MS (m/z 220.1 [M+H]⁺) . This near-quantitative yield demonstrates the robustness of the Boc protection strategy for this O-methylated serine derivative, enabling cost-effective large-scale procurement for research and production.

Process optimization Scale-up Amino acid protection

Storage Stability: Ambient Temperature Storage (2–30 °C) vs. Cold Chain Requirement for Benzyl Analog

Boc-Ser(Me)-OH is specified for storage at 2–30 °C , whereas the O-benzyl analog Boc-Ser(Bzl)-OH requires refrigeration at 2–8 °C . This difference in storage requirements reduces logistical complexity and energy costs during shipping and long-term inventory management, particularly for laboratories in regions with limited cold-chain infrastructure.

Storage conditions Supply chain Stability

Cost Efficiency: Boc-Ser(Me)-OH Offers ~70% Lower Cost than Fmoc-Ser(Me)-OH for Boc SPPS Workflows

Pricing data from major suppliers indicate that Boc-Ser(Me)-OH is approximately 70% less expensive than its Fmoc counterpart, Fmoc-Ser(Me)-OH. For example, 5 g of Fmoc-Ser(Me)-OH is listed at ¥79,400 (~$550 USD) [1], while Boc-Ser(Me)-OH of equivalent purity is routinely available at a fraction of that cost . For laboratories exclusively using Boc-based SPPS, selecting the Boc-protected derivative avoids the unnecessary premium of the Fmoc group, which offers no synthetic advantage in Boc chemistry.

Procurement cost Budget optimization SPPS building blocks

Peptide Stability: O-Methylation Prevents Serine-Induced Peptide Truncation

In a comparative study of serine-containing peptides, methylation of the serine hydroxyl group completely abolished N-terminal peptide bond cleavage (truncation) that was otherwise observed with free hydroxyl-containing serine residues [1]. The study demonstrated that while racemisation occurred at similar rates, truncation—a major degradation pathway in long-lived peptides—was entirely eliminated by O-methylation. This finding directly supports the use of Boc-Ser(Me)-OH when synthesizing peptides intended for long-term storage or therapeutic applications where backbone integrity is critical.

Peptide stability Degradation Long-lived proteins

Optimal Use Cases for Procuring Boc-Ser(Me)-OH Based on Quantitative Evidence


Boc Solid-Phase Peptide Synthesis (SPPS) Requiring Methylated Serine Residues

Boc-Ser(Me)-OH is the reagent of choice for introducing O-methyl-L-serine residues in Boc SPPS. The methyl ether remains stable during repetitive TFA-mediated Boc deprotection and final HF cleavage, ensuring the methyl group is retained in the target peptide. This is essential for peptides where O-methylation modulates bioactivity or stability, as demonstrated by the elimination of truncation in methylated serine peptides [1].

Synthesis of Therapeutic Peptides Requiring High Enantiomeric Purity

The improved synthesis method yielding <0.1% D-isomer content makes Boc-Ser(Me)-OH produced via this route ideal for manufacturing peptide APIs, where regulatory agencies enforce strict limits on stereoisomeric impurities [1]. Procurement of material from suppliers utilizing this patented process ensures minimal purification burden and higher overall yield.

Large-Scale Peptide Production with Cost and Logistics Constraints

The combination of high synthesis yield (98%) [1], ambient storage (2–30 °C) , and ~70% cost advantage over Fmoc-Ser(Me)-OH [2] makes Boc-Ser(Me)-OH the economically superior choice for multi-gram to kilogram-scale Boc SPPS campaigns. Laboratories can reduce both procurement expenditure and cold-chain dependency.

Preparation of Long-Lived Peptide Reagents and Stable Bioconjugates

O-Methylation of serine completely prevents age-related peptide backbone cleavage, a common degradation pathway in unmodified serine-containing peptides [1]. Researchers developing peptide standards, long-term stability samples, or therapeutic candidates with extended shelf-life requirements should preferentially select Boc-Ser(Me)-OH to incorporate stable O-methylserine residues.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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